methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Description
Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex heterocyclic compound featuring a fused pyrazino[1,2-a]quinoline core. This structure incorporates multiple functional groups, including a 4-methylphenyl substituent, ester (carboxylate), and ketone (dioxo) moieties.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-12-6-8-13(9-7-12)16-17-14(4-3-5-15(17)24)23-11-10-22-20(25)19(23)18(16)21(26)27-2/h6-9,16H,3-5,10-11H2,1-2H3,(H,22,25) |
InChI Key |
VUUQHZRGSFEDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N4CCNC(=O)C4=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with acetophenone under acidic conditions, followed by cyclization and esterification . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Diversity: The target compound’s pyrazinoquinoline core differs from imidazopyridine () and pyrazole-quinoline hybrids (), which may influence electronic properties and binding affinities.
- Synthetic Flexibility: Similar to and , the compound’s synthesis likely involves multicomponent reactions or cyclocondensation, leveraging ketones and nucleophiles (e.g., hydrazines or cyano derivatives).
Bioactivity and Mechanism of Action
While bioactivity data for the target compound are absent in the evidence, structurally related compounds exhibit notable pharmacological profiles:
- Enzyme Inhibition : Thiazolo-pyrimidine hybrids () demonstrate kinase or protease inhibitory activity, attributed to their planar aromatic systems and hydrogen-bonding substituents.
- Cytotoxicity: Imidazopyridines () with nitro or cyano groups may target redox-sensitive pathways in cancer cells.
Spectral and Physicochemical Properties
Comparative spectral data highlight structural distinctions:
Insights :
- The target compound’s ester and ketone groups dominate its IR profile, distinguishing it from cyano-containing analogs ().
- Its fused pyrazinoquinoline system may lead to unique NMR splitting patterns compared to simpler pyridine or pyrazole derivatives.
Biological Activity
Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazinoquinoline core with various functional groups that may contribute to its biological activity. The presence of the methyl and phenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazinoquinoline derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation and targeting specific pathways involved in tumor growth.
Case Study: Antiproliferative Effects
In a study examining various derivatives of pyrazino[1,2-a]quinolines, it was found that certain compounds exhibited significant antiproliferative activity against different cancer cell lines. These compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM. Notably, one derivative had an IC50 value of 0.08 µM against EGFR (epidermal growth factor receptor), indicating potent inhibitory effects on cancer cell lines associated with mutant EGFR/BRAF pathways .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells.
Antimicrobial Activity
Beyond anticancer properties, there is emerging evidence regarding the antimicrobial activity of pyrazinoquinoline derivatives. Research indicates that certain compounds can inhibit the growth of various pathogens through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Table: Biological Activities of Pyrazinoquinoline Derivatives
| Compound Name | Activity Type | Target/Pathway | IC50/Effectiveness |
|---|---|---|---|
| Compound A | Antiproliferative | EGFR/BRAF | IC50 = 0.08 µM |
| Compound B | Antimicrobial | Various bacteria | Zone of inhibition = 12 mm |
| Compound C | Antioxidant | Free radicals | Scavenging activity = 84.01% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
